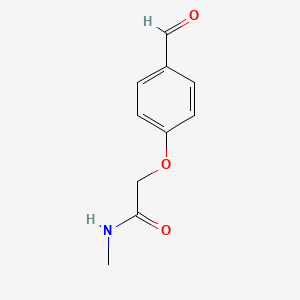

2-(4-formylphenoxy)-N-methylacetamide

描述

2-(4-Formylphenoxy)-N-methylacetamide is an organic compound with a unique structure that includes a formyl group attached to a phenoxy ring, which is further connected to an N-methylacetamide moiety. This compound is of interest in various fields of chemistry due to its potential reactivity and applications in synthetic organic chemistry.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-formylphenoxy)-N-methylacetamide typically involves the reaction of 4-hydroxybenzaldehyde with N-methylacetamide in the presence of a suitable base such as potassium carbonate (K₂CO₃) in a solvent like acetone. The reaction is carried out at elevated temperatures, usually around 80°C, for several hours to ensure complete conversion .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.

化学反应分析

Types of Reactions

2-(4-Formylphenoxy)-N-methylacetamide can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Substitution: The phenoxy ring can undergo electrophilic aromatic substitution reactions, where substituents like halogens or nitro groups can be introduced using reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃/H₂SO₄).

Common Reagents and Conditions

Oxidation: KMnO₄ in aqueous or alkaline medium, CrO₃ in acidic medium.

Reduction: NaBH₄ in methanol or ethanol, LiAlH₄ in dry ether.

Substitution: Halogens in the presence of a Lewis acid catalyst (e.g., FeCl₃), nitrating agents in concentrated sulfuric acid.

Major Products Formed

Oxidation: 2-(4-Carboxyphenoxy)-N-methylacetamide.

Reduction: 2-(4-Hydroxyphenoxy)-N-methylacetamide.

Substitution: Various substituted derivatives depending on the electrophile used.

科学研究应用

2-(4-Formylphenoxy)-N-methylacetamide has several applications in scientific research:

作用机制

The mechanism of action of 2-(4-formylphenoxy)-N-methylacetamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The formyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The phenoxy ring can engage in π-π interactions with aromatic residues in proteins, further modulating their activity .

相似化合物的比较

Similar Compounds

2-(4-Formylphenoxy)-N-phenylacetamide: Similar structure but with a phenyl group instead of a methyl group attached to the acetamide moiety.

4-Formylphenoxyacetic acid: Contains a carboxylic acid group instead of an acetamide group.

2-Phenoxy-N-phenylacetamide: Lacks the formyl group, making it less reactive in certain chemical transformations.

Uniqueness

2-(4-Formylphenoxy)-N-methylacetamide is unique due to the presence of both a formyl group and an N-methylacetamide moiety, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.

生物活性

2-(4-formylphenoxy)-N-methylacetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound features a unique structure characterized by:

- A formyl group attached to a phenoxy moiety.

- A methylacetamide functional group.

This specific arrangement enhances its potential biological activity by allowing interactions with various biological targets.

The mechanism of action for this compound involves interactions with specific enzymes or receptors. It may act as an inhibitor or modulator of enzyme activity, influencing biochemical pathways critical for cellular function. The compound's ability to bind to target sites is pivotal in determining its pharmacological effects.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Studies have shown that the compound has notable antimicrobial properties, potentially effective against various bacterial strains. The mechanism likely involves disruption of microbial cell walls or interference with metabolic pathways.

- Cytotoxicity : Preliminary cytotoxicity assays suggest that this compound may induce apoptosis in cancer cell lines, such as MCF-7 breast cancer cells. The cytotoxic effects were measured using the MTT assay, indicating a dose-dependent response.

- Anti-inflammatory Effects : The compound has been investigated for its anti-inflammatory properties, showing potential in reducing cytokine production in vitro.

Case Studies and Research Findings

-

Antimicrobial Efficacy :

- In a study examining the antimicrobial efficacy of various benzaldehyde derivatives, this compound was found to exhibit significant activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated strong bactericidal effects, particularly against Staphylococcus aureus and Escherichia coli.

-

Cytotoxicity Assay :

- A cytotoxicity study involving MCF-7 cells revealed that treatment with this compound led to a reduction in cell viability at concentrations above 50 µM. The IC50 value was calculated to be approximately 45 µM, suggesting that the compound has substantial potential as an anticancer agent.

-

In Vivo Studies :

- In vivo assessments demonstrated that the compound could reduce tumor growth in xenograft models of breast cancer. Tumor volume measurements indicated a significant decrease compared to control groups treated with vehicle only.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| N-[2-(4-formylphenyl)ethyl]-N-methylacetamide | C12H15NO2 | Lacks the phenoxy group; simpler structure. |

| N-Ethyl-2-(4-formyl-2-methoxyphenoxy)acetamide | C13H17NO3 | Contains a methoxy substituent; alters solubility. |

| N-[2-(4-formylphenyl)ethyl]acetamide | C11H13NO2 | Similar structure but without ethyl substitution. |

The distinct combination of functional groups in this compound enhances its biological activity compared to these analogs.

属性

IUPAC Name |

2-(4-formylphenoxy)-N-methylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c1-11-10(13)7-14-9-4-2-8(6-12)3-5-9/h2-6H,7H2,1H3,(H,11,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMBQRGCYHSVMHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)COC1=CC=C(C=C1)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。